3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

CAS No.: 1214622-51-1

Cat. No.: VC2675379

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214622-51-1 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 3,4-dimethyl-2-pyrazol-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-8-4-5-10(12(15)16)11(9(8)2)14-7-3-6-13-14/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | TXZBPEUZGQVBIP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C |

Introduction

Chemical Structure and Properties

Molecular Structure

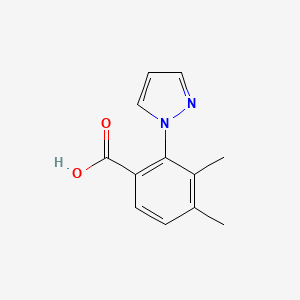

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid combines several key structural elements:

-

A benzoic acid core, providing acidity and potential hydrogen bonding interactions

-

Methyl substituents at positions 3 and 4 of the benzoic acid ring, increasing lipophilicity

-

A pyrazole heterocycle attached at position 2, contributing to potential biological activity

This arrangement creates a molecule with multiple functional groups that can participate in various interactions with biological targets.

Physical and Chemical Properties

Based on the properties of related pyrazole-benzoic acid derivatives described in the search results, 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid would likely exhibit the following characteristics:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Probably limited solubility in water due to the aromatic and methyl groups, but soluble in organic solvents like DMSO (dimethyl sulfoxide) or ethanol

-

Acidity: The carboxylic acid group would confer acidic properties with an estimated pKa similar to other substituted benzoic acids

The methyl groups at positions 3 and 4 would influence the electron density of the aromatic ring, potentially affecting the acidity of the carboxylic acid group and the reactivity of the molecule as a whole.

Synthetic Methodologies

General Synthesis Approaches for Pyrazole-Benzoic Acids

The search results describe synthetic approaches for related pyrazole-benzoic acid derivatives that might be adaptable for the synthesis of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid. One described synthetic route involves:

-

Reaction of a hydrazinobenzoic acid with substituted acetophenones to form hydrazone derivatives

-

Treatment with POCl₃/DMF to afford aldehyde derivatives

-

Reaction with different hydrazines to yield the target molecules

For example, the synthesis of 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid is described in detail in the search results, with the final product obtained in high yield (90%) .

Analytical Characterization

Spectroscopic Analysis

The search results provide detailed spectroscopic data for various pyrazole-benzoic acid derivatives. For related compounds, the following spectroscopic features are reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The search results include 1H and 13C NMR data for various pyrazole-benzoic acid derivatives. For example, the 1H NMR spectrum of 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid (3a) shows characteristic signals including:

-

Aldehyde proton at δ 9.98 (s, 1H)

-

Pyrazole proton at δ 9.47 (s, 1H)

Similarly, the 13C NMR spectrum shows signals for carbonyl carbons, aromatic carbons, and the carbons bearing fluorine substituents with characteristic coupling patterns .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data is reported for the compounds in the search results, providing confirmation of molecular formulas. For instance, 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid showed an [M+H]+ peak at m/z 311.0825, matching the calculated value of 311.0826 .

Biological Activity

Structure-Activity Relationships

The search results describe various pyrazole derivatives with different substituents, suggesting that structural modifications significantly influence antimicrobial activity. The compounds tested include derivatives with:

-

Fluorophenyl groups

-

Dibenzylhydrazino substituents

-

Bromophenyl hydrazone groups

-

Difluorophenyl hydrazone groups

-

Tetrafluorophenyl hydrazone groups

-

Trifluoromethylphenyl hydrazone groups

-

Triazole groups

This diversity of structures highlights the importance of substituent effects on biological activity. The methyl groups in 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid would likely influence its biological properties in ways that would need to be determined experimentally.

Comparative Analysis with Related Compounds

Structural Comparison

The table below compares key structural features of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid with related compounds described in the search results:

| Compound | Position of Pyrazole | Key Substituents | Additional Functional Groups |

|---|---|---|---|

| 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid | Position 2 | Methyl groups at positions 3,4 | Carboxylic acid |

| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid | Position 4 | 3-Fluorophenyl at pyrazole position 3 | Formyl group, Carboxylic acid |

| Compound 5 (N,N-Bisphenyl derivative) | Position 4 | Various | Additional functional groups |

| Compound 13 (mentioned as most potent) | Position 4 | Various | Additional functional groups |

| Compound | Activity Against MRSA | MIC Value | Other Notable Activity |

|---|---|---|---|

| N,N-Bisphenyl derivative (5) | Excellent | 3.125 μg/mL | Active against methicillin-sensitive S. aureus |

| Compound 13 | Described as "most potent" | Not specified in excerpt | Not specified in excerpt |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume